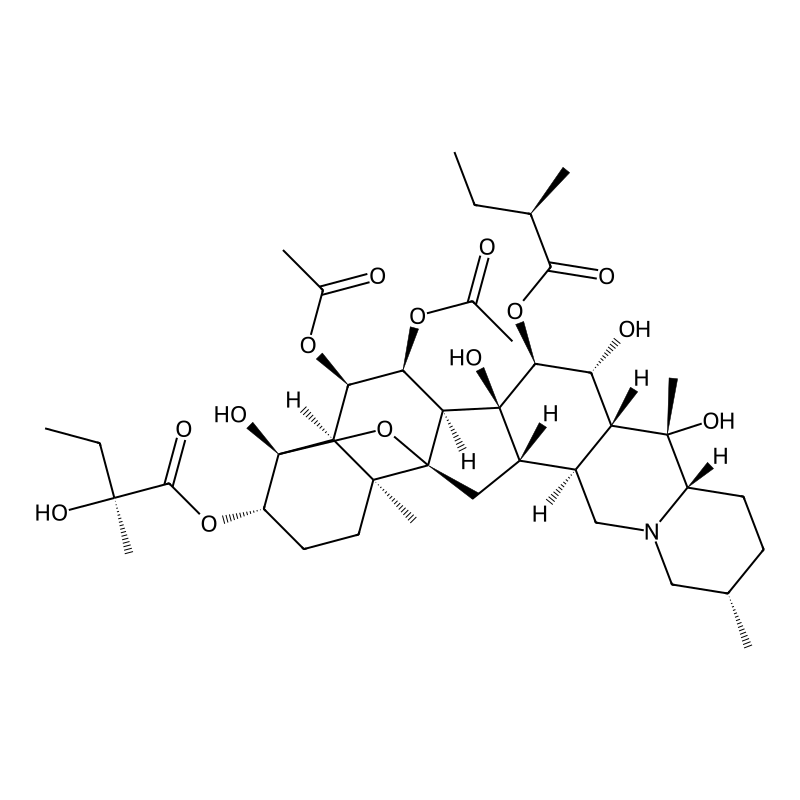

Protoveratrine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Protoveratrine A (CAS 143-57-7) is a highly potent, poly-esterified steroidal alkaloid extracted from the Veratrum genus, functioning primarily as a selective activator of voltage-gated sodium channels (NaV, Site 2). By binding to the D2-S6 segment of the NaV alpha-subunit, it inhibits channel inactivation, leading to sustained cellular depolarization, calcium influx, and robust neurotransmitter release [1]. In procurement contexts, Protoveratrine A is highly sought after as a pure analytical reference standard for clinical toxicology and as a precise pharmacological tool for neurobiology and cardiovascular research. Unlike crude veratrine mixtures, securing high-purity Protoveratrine A ensures reproducible gating kinetics in patch-clamp assays and reliable induction of the Bezold-Jarisch reflex in hypotensive modeling [2].

Research Fit

Substituting pure Protoveratrine A with crude 'veratrine' mixtures, mono-ester alkamines, or the closely related Protoveratrine B introduces severe experimental artifacts and analytical failures. Crude veratrum extracts contain highly variable ratios of cevadine, veratridine, and protoveratrines, making dose-response curves for sodium channel activation functionally irreproducible [1]. Furthermore, substituting Protoveratrine A with Protoveratrine B is analytically invalid for LC-MS/MS toxicology workflows; Protoveratrine B contains an additional hydroxyl group on the C-3 ester, shifting its mass by +16 Da and altering its lipophilicity (LogP) [2]. In in vivo cardiovascular models, Protoveratrine A and B possess significantly different hypotensive-to-emetic therapeutic ratios, meaning substitution will fundamentally alter the physiological baseline of the Bezold-Jarisch reflex [1].

Substitution Risk

Poly-Ester-Dependent NaV Activation

The structural poly-esterification of Protoveratrine A is strictly required for its high-affinity activation of sodium channels. In cultured neuroblastoma and cardiac cell assays, Protoveratrine A stimulates robust 22Na+ influx at concentrations as low as 0.1 mmol/L. In direct contrast, non-esterified alkamines (e.g., germine, protoverine) and mono-acetate esters fail to increase 22Na+ influx even at concentrations up to 1.0 mmol/L [1].

| Evidence Dimension | 22Na+ influx stimulation threshold |

| Target Compound Data | Stimulates robust 22Na+ influx at 0.1 mmol/L |

| Comparator Or Baseline | Alkamines and mono-acetates (0 influx at 1.0 mmol/L) |

| Quantified Difference | >10-fold higher potency for NaV activation compared to mono-esters/alkamines |

| Conditions | 22Na+ influx assays in cultured neuroblastoma and cardiac cells |

Procurement of the fully esterified Protoveratrine A is strictly required for patch-clamp and neurobiology assays demanding sustained sodium channel opening and membrane depolarization.

LC-MS/MS Transition Specificity for Forensics

For clinical and forensic toxicology, exact mass differentiation between Veratrum alkaloids is mandatory. Under LC-MS/MS analysis using a pentafluorophenyl (PFP) or C18 column, Protoveratrine A yields a highly specific precursor ion at m/z 794.3, with primary transitions to 776.3, 676.3, and 658.3. Its closest structural analog, Protoveratrine B, yields a precursor ion at m/z 810.4 due to an extra hydroxyl group on the C-3 ester (+16 Da) [1].

| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) |

| Target Compound Data | Precursor ion m/z 794.3 |

| Comparator Or Baseline | Protoveratrine B (Precursor ion m/z 810.4) |

| Quantified Difference | +16 Da mass shift enabling complete chromatographic and mass resolution |

| Conditions | Liquid chromatography tandem mass-spectrometry (LC-MS/MS) in human serum/urine matrices |

Pure Protoveratrine A must be procured as an analytical reference standard to resolve isobaric interference and accurately quantify plant alkaloid intoxication in clinical samples.

Hypotensive Potency in Cardiovascular Models

In comparative intravenous studies utilizing fixed hypertension models, Protoveratrine A exhibits a significantly higher absolute hypotensive potency on a weight basis compared to Protoveratrine B. Furthermore, Protoveratrine A demonstrates a tightly coupled hypotensive-to-emetic tolerance ratio (p < 0.001 difference vs. B), meaning it triggers the full spectrum of vagal afferent responses without the dissociation seen in Protoveratrine B [1].

| Evidence Dimension | Relative hypotensive potency and emetic coupling |

| Target Compound Data | Higher absolute hypotensive potency with coupled emetic response |

| Comparator Or Baseline | Protoveratrine B (Lower absolute potency, dissociated emetic response) |

| Quantified Difference | Statistically significant difference in hypotensive-to-emetic tolerance ratio (p < 0.001) |

| Conditions | Intravenous administration dose-response curves in fixed hypertension models |

Researchers modeling the maximum Bezold-Jarisch reflex require Protoveratrine A for its higher absolute potency and strictly coupled physiological response profile.

Synaptosomal Neurotransmitter Release

Because Protoveratrine A potently activates NaV channels and drives sustained membrane depolarization, it is the reagent of choice for inducing calcium-dependent release of excitatory amino acids (e.g., D-[3H]-aspartate and endogenous glutamate) in purified cerebro-cortical synaptosomes [1]. It provides a more stable and specific depolarization mechanism compared to crude potassium chloride (KCl) shocks.

Forensic & Clinical Toxicology Standards

Due to its distinct m/z 794.3 transition, pure Protoveratrine A is an indispensable calibration standard for LC-MS/MS panels designed to detect and quantify Veratrum album or Veratrum lobelianum intoxication in human plasma and urine [2]. It allows forensic analysts to definitively differentiate between specific steroidal alkaloids.

Bezold-Jarisch Reflex Modeling

Leveraging its superior absolute hypotensive potency and coupled emetic response profile, Protoveratrine A is utilized in in vivo cardiovascular pharmacology to reliably stimulate cardiopulmonary vagal afferents. This makes it an ideal positive control for studying bradycardia, hypotension, and the systemic Bezold-Jarisch reflex [3].

Application Fit

References

- [1] Neville, L. F. 'Pre-synaptic modulation of cortical excitatory amino acid neurotransmitter release.' University of Southampton, Doctoral Thesis, 1988.

- [2] Kovaleva, et al. 'Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings.' Toxins, 2022.

- [3] Winer, B. M., et al. 'Comparative Studies of Protoveratrine A and Protoveratrine B Intravenously in Hypertensive Man.' Circulation, 1960.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Explore Compound Types